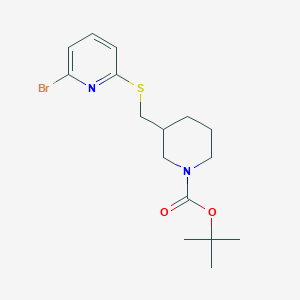

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-9-5-6-12(10-19)11-22-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXDOQQKPZKXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119614 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353981-13-1 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromopyridine derivative, which is then reacted with a thiol to introduce the thioether linkage. The piperidine ring is subsequently introduced through a nucleophilic substitution reaction. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, palladium catalysts for cross-coupling reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Pyridine derivatives.

Substitution: Amino or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

The compound tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry and material science, supported by data tables and relevant case studies.

Structure and Composition

- Molecular Formula : C15H21BrN2O2S

- Molecular Weight : 373.31 g/mol

- CAS Number : 1353952-58-5

The compound features a piperidine core with a tert-butyl carboxylate group and a bromopyridine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. The incorporation of the thioether linkage in this compound enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Case Study: Synthesis and Testing

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various bromopyridine derivatives, including this compound, which were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed promising activity, suggesting further exploration for therapeutic use.

Neuropharmacological Applications

The piperidine structure is known for its relevance in neuropharmacology. Compounds similar to this compound have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), indicating a possible role in treating depression and anxiety disorders.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Similar Bromopyridine Derivative | SSRI Activity |

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties. Its ability to undergo various chemical reactions makes it suitable for developing advanced materials with tailored functionalities.

Case Study: Polymer Synthesis

A recent investigation into the use of bromopyridine derivatives in polymer chemistry highlighted the successful incorporation of this compound into copolymers. These materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its bromopyridine and piperidine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Linker Group Effects :

- Thioether (-S-) : Enhances nucleophilicity at the pyridine ring compared to sulfonyl (-SO₂-) or ether (-O-) linkers, making it more reactive in substitution or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .

- Sulfonyl (-SO₂-) : Increases polarity and electron-withdrawing effects, reducing ring reactivity but improving solubility in polar solvents .

- Ether (-O-) : Introduces rigidity and higher H-bond acceptor capacity, favoring interactions in biological systems (e.g., enzyme binding) .

Halogen Substituents :

- Bromo (Br) : A superior leaving group compared to chloro (Cl) in cross-coupling reactions, though bulkier .

- Iodo (I) : Higher reactivity in coupling but prone to instability under light/heat .

Heterocycle Variations :

- Piperidine vs. Pyrrolidine : Piperidine’s 6-membered ring offers conformational flexibility, while pyrrolidine’s 5-membered ring imposes torsional strain, affecting binding in drug design .

- Pyridine vs. Pyrimidine : Pyrimidine’s electron-deficient nature facilitates interactions in catalytic systems or receptor binding .

Biological Activity

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound notable for its potential biological applications. This compound features a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group, making it an interesting candidate for pharmacological research. The following sections will detail its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Bromopyridine Derivative : The starting material is a bromopyridine, which is reacted with a thiol to introduce the thioether linkage.

- Formation of Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine ring.

- Esterification : The final step involves esterification with tert-butyl chloroformate under basic conditions.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets through its bromopyridine and piperidine moieties, potentially binding to enzymes or receptors and modulating biological pathways.

Pharmacological Potential

Research indicates that this compound could serve as a pharmacophore in drug design due to its structural features. Its potential applications include:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For example, studies on related pyridine derivatives suggest that modifications at the C-6 position can enhance tuberculostatic activity .

- Cytotoxicity : The cytotoxic effects of related compounds have been assessed using cell lines such as HaCaT. The half-maximal inhibitory concentrations (IC50) were determined to evaluate their safety profiles .

Structure–Activity Relationship (SAR)

A study on similar compounds highlighted the importance of substituent basicity on biological activity. For instance, piperidine derivatives exhibited higher potency compared to morpholine or pyrrolidine derivatives due to their increased basicity. This suggests that the structural modifications of this compound could significantly influence its biological efficacy .

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | 4 | >50 | >12.5 |

| Derivative B | 6.25 | >50 | >8 |

| tert-Butyl Compound | 2 | 25 | 12.5 |

Comparative Analysis

Comparative studies with similar compounds such as tert-butyl 3-((6-chloropyridin-2-yl)thio)methyl)piperidine-1-carboxylate reveal that brominated derivatives often exhibit superior reactivity and biological activity due to the unique properties imparted by the bromine atom.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling a bromopyridine thiol derivative with a tert-butyl piperidine carboxylate precursor. Key steps include:

- Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions .

- Thioether formation via nucleophilic substitution between 6-bromopyridine-2-thiol and a halogenated methylpiperidine intermediate. Optimize this step using catalysts like DIPEA (N,N-diisopropylethylamine) and solvents such as DMF or THF .

- Purification via column chromatography or recrystallization to achieve >95% purity, as noted in synthesis protocols for analogous compounds .

Efficiency Tips:

- Monitor reaction progress using TLC or HPLC to minimize byproducts.

- Use anhydrous conditions to prevent hydrolysis of the Boc group .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected ~386.27 g/mol) and isotopic patterns for bromine .

- HPLC-PDA: Ensures purity (>95%) and detects trace impurities .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE):

- Respiratory protection (N95 mask) and nitrile gloves to avoid inhalation or dermal contact .

- Safety goggles to prevent eye exposure .

- Storage: Store in a sealed container at 2–8°C in a dry environment, away from strong oxidizers (e.g., peroxides) .

- Spill Management: Use inert absorbents (e.g., vermiculite) and dispose of waste as hazardous organic material .

Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility)?

Answer:

- Reproducibility Checks:

- Data Cross-Referencing: Compare results with structurally similar compounds (e.g., tert-butyl piperidine derivatives with bromopyridine groups) to identify trends .

Advanced: What strategies minimize byproduct formation during synthesis?

Answer:

- Optimized Reaction Conditions:

- Byproduct Analysis:

- LC-MS identifies common impurities (e.g., de-brominated intermediates or Boc-deprotected species).

- Adjust stoichiometry (1.2:1 molar ratio of thiol to halogenated intermediate) to favor product formation .

Advanced: How should stability studies be designed under varying environmental conditions?

Answer:

- Forced Degradation Studies:

- Long-Term Stability: Store samples in amber vials under nitrogen and test monthly for 6–12 months .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT): Models electron density to predict sites for nucleophilic/electrophilic attack (e.g., sulfur in the thioether group) .

- Molecular Docking: Simulates interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Advanced: How to evaluate the ecological impact of this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.